1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
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Overview
Description
1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings. The presence of the sulfonyl group and the chloro and methyl substituents further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride, such as 4-chloro-3-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Methylation: The final step involves the methylation of the benzimidazole ring at the 5 and 6 positions using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the benzimidazole core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Similar in structure but with a quinolinone core instead of benzimidazole.
1-Chloro-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene: Contains a sulfonyl group and chloro substituent but with a different core structure.
Uniqueness
1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is unique due to its specific combination of functional groups and the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H15ClN2O2S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3 |
InChI Key |
RIXNPXDLLZRRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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